molecular formula C18H19ClN2O5S B11234548 7-Chloro-2,3,4,5-tetrahydro-N-(3-methoxyphenyl)-5-(methylsulfonyl)-1,5-benzoxazepine-2-carboxamide CAS No. 1170783-26-2

7-Chloro-2,3,4,5-tetrahydro-N-(3-methoxyphenyl)-5-(methylsulfonyl)-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11234548
CAS No.: 1170783-26-2
M. Wt: 410.9 g/mol
InChI Key: USNKBEXCQCCROY-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-N-(3-methoxyphenyl)-5-(methylsulfonyl)-1,5-benzoxazepine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzoxazepine core with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-N-(3-methoxyphenyl)-5-(methylsulfonyl)-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the chloro, methoxyphenyl, and methylsulfonyl groups. Common synthetic routes may include:

    Formation of the Benzoxazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The chloro, methoxyphenyl, and methylsulfonyl groups can be introduced through various substitution reactions using reagents such as chlorinating agents, methoxyphenyl derivatives, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydro-N-(3-methoxyphenyl)-5-(methylsulfonyl)-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the benzoxazepine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound may have therapeutic potential for treating diseases such as cancer, neurological disorders, and inflammatory conditions.

    Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-N-(3-methoxyphenyl)-5-(methylsulfonyl)-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-2,3,4,5-tetrahydro-N-(3-methoxyphenyl)-5-(methylsulfonyl)-1,5-benzoxazepine-2-carboxamide include other benzoxazepines with different substituents. Examples include:

    7-Chloro-1,5-benzoxazepine-2-carboxamide: Lacks the tetrahydro, methoxyphenyl, and methylsulfonyl groups.

    2,3,4,5-Tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chloro, methoxyphenyl, and methylsulfonyl groups.

    N-(3-Methoxyphenyl)-1,5-benzoxazepine-2-carboxamide: Lacks the chloro, tetrahydro, and methylsulfonyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzoxazepines

Properties

CAS No.

1170783-26-2

Molecular Formula

C18H19ClN2O5S

Molecular Weight

410.9 g/mol

IUPAC Name

7-chloro-N-(3-methoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H19ClN2O5S/c1-25-14-5-3-4-13(11-14)20-18(22)17-8-9-21(27(2,23)24)15-10-12(19)6-7-16(15)26-17/h3-7,10-11,17H,8-9H2,1-2H3,(H,20,22)

InChI Key

USNKBEXCQCCROY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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